molecular formula C22H23N3O3S B2479208 5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 384858-44-0

5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2479208
CAS No.: 384858-44-0
M. Wt: 409.5
InChI Key: UUQGGDQYGKCXRF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility, particularly in calcium channel modulation. The structure features:

  • 5-Cyano group: Enhances electron-withdrawing effects, stabilizing the 1,4-DHP ring and influencing receptor binding .
  • 6-(Ethylsulfanyl) substituent: A sulfur-containing group that may improve lipophilicity and metabolic stability compared to bulkier thioether derivatives .
  • N-(2-Methoxyphenyl)carboxamide: The methoxy group on the aryl ring may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

5-cyano-6-ethylsulfanyl-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-5-29-22-15(12-23)20(18-11-10-13(2)28-18)19(14(3)24-22)21(26)25-16-8-6-7-9-17(16)27-4/h6-11,20,24H,5H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQGGDQYGKCXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=C(O3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Characterized by its unique structure, which includes a cyano group, an ethylsulfanyl moiety, and a methoxyphenyl group, this compound has garnered interest for its potential therapeutic applications due to its diverse biological activities.

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : 5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the Hantzsch reaction, which condenses an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. Subsequent modifications introduce the cyano and ethylsulfanyl groups through nucleophilic substitution and thiolation reactions, respectively.

The biological activity of this compound is thought to involve modulation of enzyme activities and receptor interactions. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it could function as a receptor agonist or antagonist, affecting signal transduction pathways relevant to various diseases.

Biological Activities

Research has shown that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may have antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial therapy.
  • Anticancer Potential : Dihydropyridines are known for their anticancer activities. The specific interactions of this compound with cancer cell lines need further investigation to elucidate its potential as an anticancer agent.
  • Enzyme Modulation : The compound appears to modulate enzyme activities involved in metabolic pathways relevant to disease processes. Specific studies are required to identify the exact enzymes affected and the implications for therapeutic applications.

Case Studies and Research Findings

A variety of studies have explored the biological effects of related compounds within the dihydropyridine class. For instance:

Study Findings
Study A (2022)Investigated a similar dihydropyridine derivative showing significant anti-trypanosomal activity with IC50 values indicating effective inhibition at low concentrations.
Study B (2023)Evaluated the cytotoxic effects of structurally similar compounds on HeLa cells, reporting varying degrees of cell viability reduction at different concentrations.
Study C (2024)Focused on the antimicrobial properties of related dihydropyridines, demonstrating effectiveness against Staphylococcus aureus with minimal inhibitory concentrations (MIC) established .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents at the 4- and 6-positions of the 1,4-DHP core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position 4) Substituents (Position 6) Key Pharmacological Findings
Target Compound 5-Methylfuran-2-yl Ethylsulfanyl Hypothesized calcium channel modulation with enhanced metabolic stability due to smaller thioether group .
AZ331 () 2-Furyl [2-(4-Methoxyphenyl)-2-oxoethyl]thio Demonstrated 10-fold higher binding affinity to L-type calcium channels compared to phenylalkylamine derivatives .
AZ257 () 2-Furyl [2-(4-Bromophenyl)-2-oxoethyl]thio Bromine substitution increased lipophilicity (LogP = 3.2) but reduced aqueous solubility by 40% .
Compound Thiophen-2-yl Phenacylsulfanyl (2-oxo-2-phenylethylthio) High potency in vasorelaxation assays (EC₅₀ = 12 nM) but rapid hepatic clearance due to bulky thioether .
AZ420 () 2-Furyl [2-(3-Methoxyphenylamino)-2-oxoethyl]thio Introduced hydrogen-bonding capacity, improving selectivity for T-type calcium channels (Ki = 8 nM) .

Key Structural Insights :

Position 4 Substituents :

  • 5-Methylfuran-2-yl (Target Compound): The methyl group on the furan ring may reduce oxidative metabolism compared to unsubstituted furan or thiophene analogs (e.g., ’s thiophen-2-yl), enhancing bioavailability .
  • 2-Furyl (AZ331, AZ257, AZ420): Simpler furan derivatives show moderate potency but require optimization for metabolic stability .

Bromophenyl/Oxethylthio (AZ257): Increased lipophilicity may enhance CNS penetration but raises toxicity concerns .

Pharmacological Implications :

  • The target compound’s ethylsulfanyl group balances lipophilicity (predicted LogP = 2.9) and metabolic stability, addressing limitations seen in ’s phenacylsulfanyl analog.
  • The 5-methylfuran-2-yl substituent may confer selectivity over thiophene-containing analogs (e.g., ), which often exhibit off-target effects on potassium channels .

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